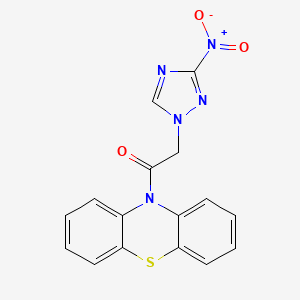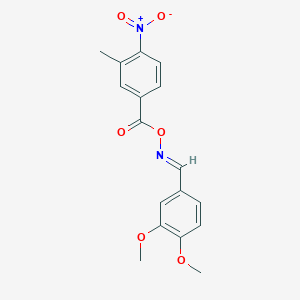![molecular formula C22H22Cl2N2O3S B14949843 6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)
6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate is a complex organic compound that belongs to the class of spirochromenes. This compound is characterized by its unique spiro structure, which involves a chromene ring fused to a pyrimidine ring. The presence of chlorine atoms and thioxo groups adds to its chemical diversity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of 6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate can be achieved through multicomponent reactions (MCRs) under microwave assistance as well as conventional chemical synthesis processes . One common method involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with selenium dioxide to obtain the desired product in high yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of thioxo groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-chloro-4-(2-chlorophenyl)-6’,6’-dimethyl-2’-thioxo-2’,3,3’,4,5’,6’-hexahydro-1’H-spiro[chromene-2,4’-pyrimidin]-7-yl acetate include other spirochromenes and pyrimidine derivatives. For example:
- 6-chloro-4-(2-chlorophenyl)-2-quinazolinecarboxaldehyde
- Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties, making each unique in its applications and reactivity.
Propriétés
Formule moléculaire |
C22H22Cl2N2O3S |
|---|---|
Poids moléculaire |
465.4 g/mol |
Nom IUPAC |
[6'-chloro-4'-(2-chlorophenyl)-4,4-dimethyl-2-sulfanylidenespiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl] acetate |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-12(27)28-19-9-18-14(8-17(19)24)15(13-6-4-5-7-16(13)23)10-22(29-18)11-21(2,3)25-20(30)26-22/h4-9,15H,10-11H2,1-3H3,(H2,25,26,30) |
Clé InChI |
WYOINXSZSIWJFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C2C(CC3(CC(NC(=S)N3)(C)C)OC2=C1)C4=CC=CC=C4Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)

![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)

![5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949807.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14949814.png)
![(3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B14949824.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-phenylpropanoate](/img/structure/B14949847.png)

